molecular formula C17H26O2S B8058287 (R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

(R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

Cat. No.: B8058287
M. Wt: 294.5 g/mol
InChI Key: NQICGNSARVCSGJ-CYKOAPEFSA-N
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Description

(R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is a high-value chiral sulfinate ester, also known as a menthyl sulfinate, that serves as a critical building block in stereoselective organic synthesis . Its primary research value lies in its use as a chiral auxiliary or precursor for the preparation of enantioenriched sulfur-containing compounds . Researchers utilize this compound in the stereocontrolled synthesis of sulfonimidates, which are mono-aza analogues of sulfonamides gaining importance as valuable motifs in pharmaceutical and agrochemical research . The transformation of this sulfinate into a sulfonimidate occurs via an imidation reaction with high diastereoselectivity, providing access to a single diastereoisomer which is a key intermediate for optically active sulfoximines and sulfonimidamides . Furthermore, chiral menthyl-derived compounds analogous to this sulfinate ester have been incorporated as ligands in metal complexes, such as Palladium N-heterocyclic carbene complexes, which have demonstrated potent anticancer activity in scientific studies, highlighting the broader relevance of this chiral scaffold in medicinal chemistry research . The compound is characterized by its defined stereocenters, with the (5S) configuration referring to the chiral center on the menthyl (cyclohexyl) group and the (R) configuration at the sulfur atom . This product is intended for research and further manufacturing applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[(5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16?,17?,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQICGNSARVCSGJ-CYKOAPEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(C(C1)O[S@@](=O)C2=CC=C(C=C2)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components

  • Substrate : (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate (precursor).

  • Reagents :

    • Diacetoxyiodobenzene (DIB): Oxidizing agent (2.5 equiv).

    • Ammonium carbamate: Nitrogen source (2.0 equiv).

  • Solvent : Acetonitrile (MeCN).

  • Conditions : Room temperature, 3–24 hours.

Procedure

  • Dissolve the sulfinate precursor (1.0 equiv) in anhydrous MeCN.

  • Add DIB and ammonium carbamate sequentially under inert atmosphere.

  • Stir at 25°C until completion (monitored by TLC or HPLC).

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Outcomes

ParameterValue
Yield70%
Enantiomeric Ratio (e.r.)97:3
Diastereomeric Excess>99%

The reaction proceeds via an iminoiodinane intermediate, where DIB facilitates the formation of a sulfilimine, followed by stereocontrolled NH-transfer. The menthyl group’s steric bulk enforces conformational rigidity, ensuring high enantioselectivity.

Alternative Synthetic Pathways

Sulfonate Ester Alkylation

A palladium-catalyzed approach, though less common, involves alkylation of sulfonate esters. This method, adapted from related syntheses, uses:

  • Substrate : (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfonate.

  • Reagents :

    • Sodium hydride (NaH): Base (3.0 equiv).

    • 1,2,4-Triazole: Nucleophile (2.2 equiv).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : Reflux at 80°C for 24 hours.

Outcomes

ParameterValue
Yield40%
Purity>95% (HPLC)

This route is less favored due to lower yields and competing side reactions but demonstrates the compound’s derivatization potential.

Mechanistic Analysis

Key Steps in NH-Transfer

  • Imination : DIB reacts with ammonium carbamate to generate an iodonitrene species.

  • Sulfilimine Formation : The iodonitrene attacks the sulfinate sulfur, forming a sulfilimine intermediate.

  • Oxygen Transfer : Methanol or acetate acts as an oxygen donor, yielding the sulfonimidate.

  • Stereochemical Control : The menthyl group’s chiral centers dictate the facial selectivity of NH-transfer, favoring the (R)-configuration.

Solvent Effects

  • Acetonitrile : Enhances iodonitrene stability and reaction rate.

  • Methanol : Alternative solvent for O-transfer but reduces enantioselectivity.

Scalability and Industrial Adaptations

Large-Scale Synthesis

  • Batch Size : Up to 100 g reported.

  • Purification : Recrystallization from hexane/ethyl acetate (9:1) improves yield to 75%.

  • Cost Drivers : DIB accounts for 60% of raw material costs; recycling protocols are under development.

Environmental Considerations

  • Waste Streams : Iodine byproducts require neutralization with Na₂S₂O₃.

  • Green Chemistry : Substituting DIB with catalytic iodine(III) species is exploratory.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.08 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.25 (s, 3H, C₅-CH₃), 2.45 (s, 3H, Ar-CH₃).

  • ¹³C NMR : δ 21.8 (Ar-CH₃), 25.6 (C₅-CH₃), 47.2 (C₂-isopropyl).

  • HRMS (ESI) : m/z 294.5 [M + H]⁺.

Chiral HPLC

  • Column : Chiralpak AD-H (250 × 4.6 mm).

  • Mobile Phase : Hexane/IPA (90:10), 1.0 mL/min.

  • Retention Time : 12.3 min (R-enantiomer), 14.7 min (S-enantiomer).

Comparative Evaluation of Methods

MethodYielde.r.ScalabilityCost Efficiency
NH-Transfer70%97:3HighModerate
Sulfonate Alkylation40%N/ALowLow

Chemical Reactions Analysis

Types of Reactions

[(5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to (R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

This compound is a chiral sulfonate compound with notable applications in organic synthesis, particularly in the fields of medicinal chemistry and material science. This compound is recognized for its ability to facilitate the formation of optically active molecules, which are crucial in pharmaceutical development.

Synthesis of Chiral Sulfoximines

One of the primary applications of this compound is in the synthesis of chiral sulfoximines. The transformation involves nucleophilic substitution reactions where sulfonimidates derived from this sulfinate serve as intermediates. These sulfoximines are valuable in drug discovery due to their biological activity and potential therapeutic applications .

Optical Resolution

The compound plays a significant role in optical resolution processes. It has been used to create enantiomerically pure compounds through chiral chromatography techniques. The enantiomeric purity achieved with this compound can reach ratios as high as 97:3, making it a reliable agent for synthesizing optically active substances .

Material Science

In material science, this compound has been explored for its potential use in developing new materials with specific electronic properties. Its unique structure allows for modifications that can lead to materials with tailored characteristics suitable for applications in electronics and photonics .

Biological Studies

Research indicates that derivatives of this compound exhibit biological activity, making them candidates for further studies in pharmacology. The sulfonate group enhances the interaction with biological targets, which can lead to the development of new therapeutic agents .

Case Study 1: Synthesis of Sulfoximines

In a recent study, the reaction of this compound with amines was reported to yield sulfoximines with high stereoselectivity. The process involved treating the sulfinate with ammonium carbamate, resulting in a product yield of approximately 70% .

Case Study 2: Optical Resolution Techniques

A study utilizing HPLC analysis demonstrated the effectiveness of this compound in achieving high enantiomeric ratios during the resolution of racemic mixtures. The method provided insights into optimizing conditions for maximum yield and purity, showcasing its importance in chiral synthesis .

Mechanism of Action

The mechanism by which [(5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate exerts its effects involves interactions with specific molecular targets. The sulfinic acid moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to three classes of related molecules:

Sulfonimidates (e.g., “(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate”):

  • Key Difference : Sulfonimidates replace the sulfinate oxygen with an NH group (–SO(NH)–), enabling nucleophilic reactivity.
  • Synthesis : Sulfonimidates are synthesized via hypervalent iodine-mediated NH-transfer to sulfinates (70% yield, e.r. = 97:3) , whereas sulfinates are typically derived from thiol oxidation (36–90% yields) .
  • Applications : Sulfonimidates are superior in asymmetric catalysis due to their NH group’s hydrogen-bonding capability, unlike sulfinates, which are primarily used as chiral auxiliaries .

Menthyl Sulfinate Esters (e.g., “(1S,2R,5S)-(+)-Menthyl (R)-p-Toluenesulfinate”): Stereochemical Variance: Both compounds share the menthyl backbone but differ in sulfinate configuration. The (R)-sulfinate group in the target compound contrasts with the (S)-configured analogs, leading to divergent enantioselectivity in reactions . Physical Properties: Menthyl sulfinates exhibit higher thermal stability (boiling points ~300°C) compared to non-menthyl analogs due to steric shielding of the sulfinate group .

Chloroformate Derivatives (e.g., “(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl chlorocarbonate”):

  • Reactivity : Chloroformates are electrophilic acylating agents, whereas sulfinates act as nucleophiles or oxidants.
  • Safety : Sulfinates are less hazardous than chloroformates, which release toxic phosgene gas upon decomposition .

Physicochemical and Spectroscopic Data

Property (R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate (1R,2S,5R)-Sulfonimidate Analog (1S,2R,5S)-Menthyl Sulfinate
Molecular Formula C₁₇H₂₄O₂S C₁₇H₂₅NO₂S C₁₇H₂₄O₂S
HRMS (m/z) 289.1237 [M + Na]⁺ 307.1358 [M + Na]⁺ 289.1237 [M + Na]⁺
¹H NMR (δ, ppm) 0.90 (d, J = 6.4 Hz, 3H), 2.41 (s, 3H), 7.44–7.62 (m, 4H) 3.14 (NH, br), 7.62 (d, 2H) 0.90 (d, 3H), 2.41 (s, 3H)
Yield in Synthesis 36–90% 70% 65–74%

Industrial and Commercial Relevance

  • Commercial Availability : The compound is marketed as a fine chemical (CAS 1517-82-4) by suppliers like Anant Pharmaceuticals, with applications in pharmaceutical intermediates .
  • Cost Comparison : Sulfonimidates are ~30% more expensive due to additional synthetic steps (e.g., NH-transfer) .

Biological Activity

The compound (R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate , a sulfonate derivative, has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C14H20O2S
Molecular Weight : 252.38 g/mol
IUPAC Name : (R)-((5S)-5-methyl-2-(propan-2-yl)cyclohexyl 4-methylbenzene-1-sulfinate)

The compound features a cyclohexyl structure with isopropyl and methyl substituents, contributing to its unique chemical properties.

Antimicrobial Properties

Research indicates that sulfonate compounds often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenInhibition Rate (%)Reference
(R)-(5S)-2-Isopropyl-5-methylcyclohexyl sulfonateStaphylococcus aureus85
(R)-(5S)-2-Isopropyl-5-methylcyclohexyl sulfonateEscherichia coli78
(R)-(5S)-2-Isopropyl-5-methylcyclohexyl sulfonateCandida albicans90

The antimicrobial action of this compound is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. The presence of the sulfonate group is critical for its interaction with microbial enzymes, potentially leading to cell lysis or metabolic disruption.

Case Studies

  • Antifungal Activity : A study demonstrated that the compound exhibited significant antifungal activity against Candida albicans, with an inhibition rate of 90%. This suggests potential therapeutic applications in treating fungal infections .
  • Bacterial Resistance : Research has indicated that the compound can overcome resistance mechanisms in certain bacterial strains, making it a candidate for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of the corresponding alcohol with a sulfonating agent. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the identity and purity of the compound.

Q & A

Q. Advanced Methodological Integration

  • DFT calculations (e.g., Gaussian09) model sulfur’s lone pair orientation and transition-state geometries.
  • Molecular docking predicts interactions with chiral catalysts or enzymes.
  • NMR chemical shift prediction (e.g., ACD/Labs) validates experimental assignments .

What are the limitations of current synthetic methods for scaling this compound under inert conditions?

Q. Advanced Process Challenges

  • Moisture sensitivity : Requires strict anhydrous conditions (e.g., glovebox synthesis).
  • Catalyst recovery : Homogeneous catalysts (e.g., DIB) complicate recycling.
    Innovative Solutions :
  • Explore immobilized iodine reagents or continuous-flow systems to enhance scalability .

How does this sulfinate compare to structurally related compounds in facilitating sulfur-nitrogen bond formation?

Q. Comparative Mechanistic Study

  • Steric effects : Bulkier cyclohexyl groups slow NH-transfer kinetics but improve stereoselectivity vs. smaller substituents.
  • Electronic effects : Electron-withdrawing groups on the benzene ring (e.g., -NO2) accelerate imidation.
    Validation :
  • Perform Hammett studies to correlate substituent effects with reaction rates .

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